molecular formula C13H19N3O B2636872 2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2201692-10-4

2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine

Cat. No.: B2636872
CAS No.: 2201692-10-4
M. Wt: 233.315
InChI Key: HFZIJCCLPOGXDV-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl, methyl, and a pyrrolidinyl-oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of Substituents: The cyclopropyl and methyl groups are introduced via alkylation reactions. For instance, cyclopropyl bromide and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.

    Attachment of the Pyrrolidinyl-oxy Group: The final step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrimidine ring with 1-methylpyrrolidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the cyclopropyl group, potentially leading

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-(1-methylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-9-7-12(15-13(14-9)10-3-4-10)17-11-5-6-16(2)8-11/h7,10-11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZIJCCLPOGXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)OC3CCN(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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